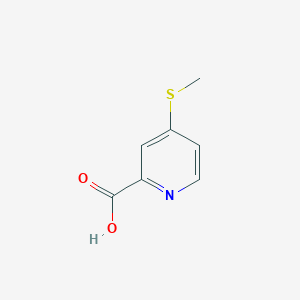

4-methylsulfanylpyridine-2-carboxylic Acid

Description

Significance and Research Trajectory of Pyridine (B92270) Carboxylic Acids in Academic Inquiry

Pyridine carboxylic acids, which are monocarboxylic derivatives of pyridine, represent a cornerstone in medicinal and materials chemistry. researchgate.net The three primary isomers—picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid)—have historically served as foundational scaffolds for a vast array of therapeutic agents. prepchem.com These structures are integral to drugs developed for conditions ranging from tuberculosis and cancer to metabolic and neurodegenerative disorders. google.com

The enduring research interest in pyridine carboxylic acids stems from their unique combination of properties. The nitrogen atom in the pyridine ring imparts specific electronic characteristics and serves as a hydrogen bond acceptor, while the carboxylic acid group provides a site for forming various derivatives (e.g., esters, amides) and can coordinate with metal ions, a crucial feature for enzyme inhibition. This structural versatility allows for extensive modification and fine-tuning of a molecule's physicochemical properties and biological activity. Consequently, pyridine carboxylic acid derivatives are not only vital as pharmaceutical building blocks but also find applications in the development of new materials, such as polymers and co-crystals, and as catalysts in organic synthesis. bldpharm.comnih.gov The ongoing exploration of these compounds continues to yield novel enzyme inhibitors, antiviral agents, and other pharmacologically significant molecules. google.com

Scope and Objectives of Current Research Paradigms for 4-methylsulfanylpyridine-2-carboxylic Acid

This compound, also known as 4-(methylthio)picolinic acid, is a specialized derivative within the picolinic acid family. Its molecular structure is distinguished by a methylsulfanyl (-SCH₃) group at the 4-position of the pyridine ring.

Current research paradigms for compounds like this compound are primarily centered on its role as a versatile synthetic intermediate. The picolinic acid framework is a well-established pharmacophore, and the introduction of a methylsulfanyl group offers a unique point for molecular modification and can influence the compound's lipophilicity and metabolic profile. The primary objectives for utilizing this compound in research include:

Synthetic Building Block: It serves as a key starting material for constructing more complex molecules. The carboxylic acid group is a reactive handle for amide bond formation, a common linkage in many biologically active compounds. Patents for related picolinic acid derivatives demonstrate their use as intermediates in the synthesis of potential therapeutics for conditions such as respiratory disorders. google.com

Exploration of Biological Activity: The substitution pattern of this compound suggests its potential for investigation in drug discovery programs. Research on analogous structures indicates that pyridine derivatives containing sulfur are explored for various biological activities, including antimicrobial and enzyme inhibition properties. For instance, related N-(methylthiophenyl)picolinamide derivatives have been synthesized and evaluated as potential PET radioligands for studying metabotropic glutamate (B1630785) receptors, highlighting the relevance of this chemical motif in neuroscience research. nih.gov

While detailed, publicly accessible research focusing exclusively on the biological activities of this compound is limited, its value as a precursor for creating novel chemical entities for pharmacological screening remains a key driver of its relevance in contemporary chemical synthesis.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₇H₇NO₂S |

| IUPAC Name | This compound |

| Molecular Weight | 169.19 g/mol |

| CAS Number | 74470-30-7 |

| Canonical SMILES | CS1=CC=C(N=C1)C(=O)O |

Table 1: Physicochemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2S/c1-11-5-2-3-8-6(4-5)7(9)10/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFYRGOHXXAPEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356077 | |

| Record name | 4-methylsulfanylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74470-30-7 | |

| Record name | 4-methylsulfanylpyridine-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylsulfanylpyridine 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysislibretexts.orglibretexts.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-methylsulfanylpyridine-2-carboxylic acid, NMR analysis confirms the precise arrangement of its constituent atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applicationsorganicchemistrydata.orgorgchemboulder.com

The ¹H NMR spectrum of this compound provides valuable information about the electronic environment of the hydrogen atoms. The acidic proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the carbonyl group. libretexts.org This results in a characteristic downfield chemical shift, typically observed in the 10-13 ppm range, which often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. libretexts.orgorgchemboulder.com

The protons on the pyridine (B92270) ring exhibit chemical shifts in the aromatic region, generally between 7.0 and 9.0 ppm. Their exact positions are influenced by the electronic effects of the carboxylic acid and methylsulfanyl substituents. Protons on carbons adjacent to the carboxylic acid are expected to be deshielded and absorb in the 2-3 ppm region. libretexts.org The methyl protons of the methylsulfanyl group (-SCH₃) typically appear as a sharp singlet further upfield, generally in the range of 2.0-3.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| COOH | 10.0 - 13.0 | broad s |

| Pyridine-H3 | 7.5 - 8.0 | d |

| Pyridine-H5 | 7.0 - 7.5 | d |

| Pyridine-H6 | 8.0 - 8.5 | s |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines. Actual values may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applicationsoregonstate.eduorganicchemistrydata.org

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid is significantly deshielded and resonates in the 160-185 ppm region. libretexts.orglibretexts.org The carbons of the pyridine ring typically appear between 115 and 150 ppm. chemguide.co.uk The carbon atom of the methylsulfanyl group is expected in the aliphatic region, generally between 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylic Acid) | 160 - 185 |

| Pyridine C2 | 145 - 155 |

| Pyridine C3 | 120 - 130 |

| Pyridine C4 | 150 - 160 |

| Pyridine C5 | 115 - 125 |

| Pyridine C6 | 140 - 150 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and substituted pyridines. Quaternary carbons, such as C2 and C4, may show weaker signals. oregonstate.edu

Advanced Multi-dimensional NMR Techniques for Comprehensive Structural Assignmentlibretexts.orgcolumbia.edu

To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR techniques are employed. Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of protons to their attached carbons. libretexts.orgcolumbia.edu For instance, it would show a cross-peak between the methyl protons and the methyl carbon of the methylsulfanyl group.

HMBC, on the other hand, reveals correlations between protons and carbons that are separated by two to four bonds. libretexts.orgcolumbia.edu This is crucial for establishing the connectivity of the entire molecule. For example, HMBC would show correlations between the pyridine protons and the carboxylic carbon, as well as between the methyl protons and the C4 carbon of the pyridine ring, confirming the substitution pattern.

Infrared (IR) and Raman Spectroscopic Investigationsresearchgate.netacs.org

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule and the nature of the chemical bonds.

Vibrational Analysis of Carboxyl and Pyridine Moietieslibretexts.orgorgchemboulder.com

The IR spectrum of this compound is characterized by several distinct absorption bands. The carboxylic acid moiety gives rise to a very broad O-H stretching vibration, typically spanning from 3300 to 2500 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers. orgchemboulder.comlibretexts.org The carbonyl (C=O) stretching vibration appears as a strong, sharp band in the region of 1760-1690 cm⁻¹. orgchemboulder.com The C-O stretching vibration is typically found between 1320 and 1210 cm⁻¹. orgchemboulder.com

The pyridine ring exhibits a series of characteristic stretching and bending vibrations. C-H stretching vibrations of the aromatic ring are generally observed above 3000 cm⁻¹. libretexts.org The C=C and C=N ring stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. researchgate.net The Raman spectrum is particularly useful for observing the symmetric ring breathing modes of the pyridine ring, which are often found around 1000 cm⁻¹. researchgate.netnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group/Vibration | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Weak | Strong, Broad |

| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Medium |

| C-H stretch (Alkyl) | 3000 - 2850 | Medium | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | Medium | Strong |

| C=C, C=N stretch (Pyridine Ring) | 1600 - 1400 | Strong | Medium-Strong |

| C-O stretch (Carboxylic Acid) | 1320 - 1210 | Weak | Strong |

| Pyridine Ring Breathing | Weak | ~1000 | Strong |

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Spectroscopic Signatures of Intermolecular Interactions, including Hydrogen Bondingrsc.orgrsc.org

The vibrational spectra of this compound are significantly influenced by intermolecular interactions, most notably hydrogen bonding. In the solid state and in concentrated solutions, carboxylic acids typically exist as hydrogen-bonded dimers. youtube.com This strong hydrogen bonding is responsible for the pronounced broadening of the O-H stretching band in the IR spectrum. orgchemboulder.com

Furthermore, the presence of the pyridine nitrogen allows for the formation of hydrogen bonds between the carboxylic acid group of one molecule and the nitrogen atom of another. researchgate.netresearchgate.net This interaction can lead to shifts in the vibrational frequencies of both the carboxyl and pyridine moieties. For example, the C=O stretching frequency may shift to a lower wavenumber (red-shift) upon hydrogen bonding. researchgate.net The study of these shifts as a function of concentration or solvent can provide valuable insights into the nature and strength of the intermolecular forces at play. rsc.orgrsc.org

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in chemistry for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous determination of a compound's elemental composition. The molecular formula of this compound is C₇H₇NO₂S. An exact mass measurement using HRMS allows for the experimental verification of this formula, distinguishing it from other potential isobaric compounds (compounds with the same nominal mass but different elemental compositions).

While specific experimental HRMS data for this compound is not widely available in the public domain, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for experimental verification.

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇NO₂S |

| Theoretical Monoisotopic Mass | 169.01975 u |

| Experimentally Observed Mass (Hypothetical) | |

| Mass Accuracy (ppm) (Hypothetical) |

Note: Experimental data is hypothetical and would be determined by HRMS analysis.

The confirmation of the molecular formula is achieved by comparing the experimentally measured mass with the theoretical mass. A low mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. The resulting fragmentation pattern provides valuable information about the compound's structure and the connectivity of its atoms.

Upon ionization, typically forming a protonated molecule [M+H]⁺ in positive ion mode, the precursor ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. Collision-induced dissociation (CID) of this precursor ion would likely initiate fragmentation at the most labile bonds.

Key expected fragmentation pathways include:

Loss of a hydroxyl group (-OH): A common fragmentation for carboxylic acids, resulting in a fragment ion with a mass loss of 17 Da.

Loss of the carboxylic acid group (-COOH): Another characteristic fragmentation of carboxylic acids, leading to a fragment ion with a mass loss of 45 Da.

Cleavage of the methylsulfanyl group (-SCH₃): The sulfur-carbon bond can cleave, resulting in the loss of a methyl radical (•CH₃) or a thiomethyl radical (•SCH₃).

Ring fragmentation: The pyridine ring itself can undergo fragmentation, although this typically requires higher collision energies.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure |

| 170.0270 | 153.0241 | 17.0029 | [M+H-OH]⁺ |

| 170.0270 | 125.0374 | 44.9896 | [M+H-COOH]⁺ |

| 170.0270 | 155.0034 | 15.0236 | [M+H-CH₃]⁺ |

| 170.0270 | 123.0143 | 47.0127 | [M+H-SCH₃]⁺ |

Note: The m/z values are theoretical and would need to be confirmed by experimental MS/MS analysis.

The elucidation of the fragmentation pathway is a deductive process. By analyzing the mass differences between the precursor ion and the fragment ions, and by comparing these to the masses of known neutral losses, a detailed picture of the molecule's structure can be constructed. The relative abundances of the fragment ions in the MS/MS spectrum can also provide insights into the stability of the different fragments and the likelihood of particular fragmentation pathways.

Computational Chemistry and Theoretical Modeling Studies of 4 Methylsulfanylpyridine 2 Carboxylic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations, based on the principles of quantum mechanics, provide a detailed picture of the molecular architecture and electronic properties of 4-methylsulfanylpyridine-2-carboxylic acid.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a prevalent and versatile computational method for studying molecular systems. nih.govresearchgate.net This approach is centered on the principle that the total energy of a system can be determined from its electron density. For this compound, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable arrangement of atoms.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C-N (pyridine) bond length | ~1.34 Å |

| C-C (pyridine) bond length | ~1.39 Å |

| C-S bond length | ~1.77 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.35 Å |

| O-H bond length | ~0.97 Å |

| C-N-C (pyridine) bond angle | ~117° |

| C-C-S bond angle | ~120° |

| O=C-O bond angle | ~123° |

Note: These values are illustrative and based on typical bond lengths and angles found in structurally similar molecules.

Hartree-Fock (HF) Theory Implementations

Hartree-Fock (HF) theory is another foundational ab initio method used in quantum chemistry. researchgate.net Unlike DFT, which approximates the electron correlation energy, HF theory treats electron-electron repulsion in an averaged way. While often less accurate than DFT for total energies, HF calculations are valuable for providing a good initial approximation of the molecular orbitals and electronic structure. nih.gov

For this compound, HF calculations can be employed to determine the molecular geometry and electronic properties. A comparative study using both HF and DFT methods can offer a more comprehensive understanding of the molecule's characteristics, with DFT generally providing results that are in better agreement with experimental data where available. researchgate.net

Basis Set Selection and Optimization Strategies

The accuracy of both DFT and HF calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. Common basis sets include the Pople-style basis sets (e.g., 6-31G, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVDZ). researchgate.net

The selection of an appropriate basis set is a crucial step in the computational workflow. For a molecule like this compound, which contains second-row elements (sulfur), the inclusion of polarization (d,p) and diffuse functions (++) in the basis set is important for accurately describing the electron distribution, particularly around the sulfur atom and the carboxylic acid group. researchgate.net The optimization strategy typically involves starting with a smaller basis set for an initial geometry optimization, followed by a more refined optimization with a larger, more comprehensive basis set to achieve higher accuracy.

Conformational Analysis and Energetic Profiles

The presence of rotatable single bonds in this compound, specifically the C-C bond connecting the carboxylic acid to the pyridine (B92270) ring and the C-S bond of the methylsulfanyl group, allows for the existence of different spatial arrangements, or conformations.

Frontier Molecular Orbital (FMO) Theory and Molecular Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory provides a framework for understanding chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the sulfur atom and the pyridine ring. The LUMO is likely to be distributed over the electron-deficient regions, particularly the carboxylic acid group and the pyridine ring. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests a more reactive molecule.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. mdpi.com The MEP map is color-coded to represent different electrostatic potential values on the electron density surface. Regions of negative potential (typically colored in shades of red and yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) represent electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom of the pyridine ring, highlighting these as sites for potential electrophilic interaction. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential, indicating its acidic nature.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values based on typical FMO energies for similar aromatic carboxylic acids.

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.

One of the most common applications is the prediction of vibrational spectra (infrared and Raman). DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. researchgate.net These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C-S stretch, and various vibrations associated with the pyridine ring.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a reasonable degree of accuracy using computational methods. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts (¹H and ¹³C) can be determined. These predicted NMR spectra can be invaluable in the structural elucidation of the compound.

Electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). rsc.org These calculations provide information about the excitation energies and oscillator strengths of electronic transitions, helping to interpret the observed absorption bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (carboxylic acid) | ~3500 |

| C-H stretch (aromatic) | ~3100 |

| C-H stretch (methyl) | ~2950 |

| C=O stretch | ~1720 |

| C=C/C=N ring stretch | ~1600-1400 |

| C-O stretch | ~1250 |

| C-S stretch | ~700 |

Note: These are approximate values based on typical vibrational frequencies for the respective functional groups.

Calculated NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. This method, often employed in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. By referencing these calculated shielding values to a standard, typically tetramethylsilane (TMS), theoretical ¹H and ¹³C NMR chemical shifts can be obtained.

Such calculations for this compound would involve optimizing the molecule's geometry at a chosen level of theory and basis set. The subsequent GIAO calculation would provide predicted chemical shifts for each unique proton and carbon atom in the molecule. This theoretical data is invaluable for assigning experimental NMR spectra, especially for complex molecules where spectral overlap or ambiguity may occur. A comparison between calculated and experimental shifts can confirm the proposed molecular structure and provide insights into its electronic environment.

A hypothetical data table for calculated NMR chemical shifts is presented below to illustrate how such results would be reported.

Table 1: Hypothetical Calculated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Atom Position | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (COOH) | 12.5 - 13.5 | 165.0 - 170.0 |

| Pyridine Ring H-3 | 7.8 - 8.2 | 120.0 - 125.0 |

| Pyridine Ring H-5 | 7.5 - 7.9 | 115.0 - 120.0 |

| Pyridine Ring H-6 | 8.3 - 8.7 | 148.0 - 152.0 |

| Methyl Group (S-CH₃) | 2.4 - 2.8 | 15.0 - 20.0 |

| Pyridine Ring C-2 | - | 150.0 - 155.0 |

| Pyridine Ring C-4 | - | 155.0 - 160.0 |

Theoretical Vibrational Frequencies

Theoretical vibrational frequency calculations, typically performed using DFT methods, are instrumental in the analysis of infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be determined. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, these calculations would help in the assignment of experimental vibrational bands to specific functional groups, such as the C=O and O-H stretches of the carboxylic acid group, the C-S stretch of the methylsulfanyl group, and the various vibrational modes of the pyridine ring. It is common practice to scale the calculated frequencies with an empirical scaling factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.

An illustrative table of key theoretical vibrational frequencies is shown below.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound (Note: The following data is illustrative and not based on actual published calculations for this specific molecule.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3400 - 3600 |

| C-H Stretch (Pyridine Ring) | 3000 - 3100 |

| C-H Stretch (Methyl Group) | 2900 - 3000 |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 |

| C=C/C=N Ring Stretch | 1550 - 1650 |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 |

| C-S Stretch | 650 - 750 |

Molecular Dynamics (MD) and Molecular Mechanics (MM) Simulations for Interfacial Properties

Molecular Dynamics (MD) and Molecular Mechanics (MM) simulations are powerful computational techniques used to study the behavior of molecules and their interactions in condensed phases, such as at interfaces between different materials. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of dynamic processes and the calculation of various properties over time.

For this compound, MD and MM simulations could be employed to understand its behavior at interfaces, for example, at a solid-liquid or liquid-vapor interface. Such studies are relevant for applications in materials science, such as in the development of corrosion inhibitors or surface coatings, where the orientation and interaction of molecules at a surface are critical. These simulations could provide insights into the adsorption behavior, orientation, and binding energies of the molecule on a given substrate.

Despite the potential for these computational methods to provide valuable information about this compound, specific studies applying these techniques to this compound have not been identified in the current scientific literature.

Chemical Derivatization and Reactivity of 4 Methylsulfanylpyridine 2 Carboxylic Acid

Esterification Reactions for Carboxylic Acid Functionalization

The carboxylic acid group of 4-methylsulfanylpyridine-2-carboxylic acid is a key site for chemical modification, allowing for the synthesis of various ester derivatives. These reactions are fundamental in altering the compound's physical and chemical properties.

Alkylation Strategies for Ester Synthesis

Alkylation of the carboxylic acid offers a direct route to ester synthesis. A common and effective method is the Fischer-Speier esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comlibretexts.org For instance, the reaction of this compound with methanol (B129727) in the presence of sulfuric acid yields methyl 4-methylsulfanylpyridine-2-carboxylate.

Another alkylation approach involves the use of alkyl halides, like iodomethane (B122720) (MeI), to produce methyl esters. commonorganicchemistry.com This method can be a useful alternative to Fischer esterification, although it may also lead to the alkylation of other nucleophilic sites within the molecule. commonorganicchemistry.com The reaction of the carboxylate salt with an alkyl halide proceeds via an SN2 mechanism.

The choice of alkylating agent and reaction conditions can be tailored to synthesize a variety of esters. For example, using different alcohols in the Fischer esterification will result in the corresponding alkyl esters.

Silylation Approaches for Modified Analytical Properties

Silylation is a chemical modification technique that introduces a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group, into a molecule. This derivatization is often employed to increase the volatility and thermal stability of polar compounds, making them more amenable to analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com For carboxylic acids like this compound, silylation targets the acidic proton of the carboxyl group, converting it into a less polar silyl ester.

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com The reaction with MSTFA is known to be efficient, often resulting in complete silylation to form the corresponding trimethylsilyl ester. sigmaaldrich.com In some cases, a catalyst like trimethylsilylchlorine (TMCS) or an additive can be used to enhance the silylating power of the reagent. sigmaaldrich.com The resulting silyl esters exhibit improved chromatographic behavior, with sharper peaks and reduced tailing.

Amide Bond Formation

The carboxylic acid functionality of this compound can also be converted into an amide through various coupling methods. researchgate.net This transformation is significant for creating peptidomimetics and other biologically relevant molecules.

Carbodiimide-Mediated Coupling Methodologies

Carbodiimides are widely used reagents for promoting the formation of amide bonds by activating the carboxylic acid. peptide.com Common carbodiimides include dicyclohexylcarbodiimide (B1669883) (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comthermofisher.com The reaction mechanism involves the addition of the carboxylic acid to the carbodiimide, forming a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide bond and a urea (B33335) byproduct. thermofisher.com

To improve reaction efficiency and suppress side reactions, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comthermofisher.com These additives react with the O-acylisourea intermediate to form an activated ester, which is more stable and less prone to racemization. peptide.com The use of EDC in aqueous solutions is particularly advantageous for biological applications. nih.gov

Activated Ester Strategies

The formation of an activated ester is a common strategy to facilitate amide bond formation. organic-chemistry.org This two-step process involves first converting the carboxylic acid into a more reactive form, which then readily reacts with an amine. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose. whiterose.ac.uk These can be prepared by reacting the carboxylic acid with NHS in the presence of a coupling agent like DCC. whiterose.ac.uk

Alternatively, a one-pot method for generating activated esters can be employed using reagents like triphenylphosphine (B44618) (PPh₃) and iodine (I₂). organic-chemistry.org This approach avoids the need for carbodiimides and proceeds under mild conditions. organic-chemistry.org The resulting activated ester can then be isolated or reacted in situ with the desired amine to yield the corresponding amide.

Transformations of the Pyridine (B92270) Ring System

The pyridine ring of this compound is also subject to chemical transformations, although these are less common than reactions at the carboxylic acid group. The presence of both an electron-donating methylsulfanyl group and an electron-withdrawing carboxylic acid group influences the reactivity of the ring towards electrophilic and nucleophilic substitution.

One potential transformation is the oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone. This would significantly alter the electronic properties of the pyridine ring, making it more electron-deficient and potentially influencing the acidity of the carboxylic acid. Another possibility is nucleophilic aromatic substitution, where the methylsulfanyl group could be displaced by a strong nucleophile, although this would likely require harsh reaction conditions.

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The pyridine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack, a reactivity that can be further modulated by the substituents present on the ring. wikipedia.orgmasterorganicchemistry.com

In the context of this compound, the pyridine nitrogen and the carboxylic acid group at the 2-position significantly influence the regioselectivity and rate of NAS reactions. The electron-withdrawing nature of the nitrogen atom and the carboxyl group deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. wikipedia.org

The methylsulfanyl group at the 4-position can also be a target for displacement under certain SNAr conditions, although it is generally a less facile leaving group compared to halides or nitro groups. The outcome of such reactions is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles may favor substitution at the 4-position, displacing the methylsulfanyl group.

Research on related pyridine systems provides insights into the expected reactivity. For example, in methyl 3-nitropyridine-4-carboxylate, the nitro group, a potent leaving group, is readily displaced by various nucleophiles. researchgate.net While the methylsulfanyl group is a weaker leaving group than a nitro group, its displacement is plausible, especially with the activating effect of the ring nitrogen and the ortho-carboxylic acid. The reactivity order in SNAr reactions is often F > Cl > Br > I > OR > SR > NR2. researchgate.net

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Substituted Pyridines

| Reactant | Nucleophile | Position of Substitution | Reference |

| Pyridine | Sodium Amide | 2-position (Chichibabin reaction) | wikipedia.org |

| Methyl 3-nitropyridine-4-carboxylate | Fluoride | 3-position (nitro group displacement) | researchgate.net |

| 4,6-dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | 2-position (sulfonyl group displacement) | researchgate.net |

This table is illustrative and based on reactivity principles of related compounds.

Radical Functionalization of the Pyridine Core (e.g., Minisci-type Reactions)

The Minisci reaction offers a powerful method for the C-H functionalization of electron-deficient heterocycles, such as pyridine, through a radical mechanism. wikipedia.orgresearchgate.net This reaction typically involves the generation of a nucleophilic carbon-centered radical, which then adds to the protonated heteroaromatic ring. wikipedia.org

For this compound, Minisci-type reactions provide a route to introduce alkyl or other functional groups onto the pyridine core. The reaction proceeds under acidic conditions to ensure protonation of the pyridine nitrogen, which further enhances its electrophilicity. wikipedia.org The regioselectivity of the radical attack is influenced by both steric and electronic factors. Generally, the attack occurs at the positions ortho and para to the nitrogen atom that are not already substituted.

Given the substitution pattern of this compound, potential sites for radical functionalization would be the C-3, C-5, and C-6 positions. The precise outcome would depend on the specific radical precursor and reaction conditions employed. The development of photoredox catalysis has significantly expanded the scope and applicability of Minisci-type reactions, allowing for the use of a wider range of radical precursors under milder conditions. rsc.orgnih.gov

Table 2: Examples of Minisci-type Reactions on Pyridine Derivatives

| Pyridine Derivative | Radical Source | Position of Functionalization | Reference |

| Pyridine | Pivalic Acid | 2-position | wikipedia.org |

| Protected Histidine | Cyclopropyl carboxylic acid | Unspecified alkylation | researchgate.net |

| Various Heterocycles | Carboxylic Acid Derivatives | C-H alkylation | nih.gov |

This table provides examples of the Minisci reaction's application and does not represent specific reactions of this compound.

Mechanistic Investigations of Reaction Pathways Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of this compound is a key player in its chemical reactivity, participating in a variety of transformations. Mechanistic studies of reactions involving this moiety are crucial for understanding and predicting the compound's behavior.

One fundamental reaction is decarboxylation, which can occur under various conditions. For instance, in the context of Michael-type additions, a carboxylic acid can act as an activating group and subsequently be removed. nih.gov Mechanistic studies, often employing techniques like mass spectrometry, can elucidate whether the decarboxylation is a concerted or stepwise process. nih.gov

The carboxylic acid can also be converted into other functional groups through nucleophilic acyl substitution. libretexts.org For example, reaction with thionyl chloride can transform the carboxylic acid into a more reactive acyl chloride. The mechanism of this transformation involves the initial formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. libretexts.org

Furthermore, the carboxylic acid can direct the regioselectivity of other reactions. Its ability to form hydrogen bonds and coordinate to catalysts can influence the approach of reagents to the pyridine ring. In radical reactions, the carboxylic acid itself can be a source of radicals through oxidative decarboxylation. wikipedia.org

Structure Activity Relationship Sar and Mechanistic Studies of 4 Methylsulfanylpyridine 2 Carboxylic Acid Derivatives

Rational Design Principles for Derivatives Targeting Biological Pathways

The rational design of derivatives based on the 4-methylsulfanylpyridine-2-carboxylic acid scaffold is a cornerstone of medicinal chemistry efforts to develop targeted therapies. This approach leverages an understanding of the molecular interactions between a ligand and its biological target to design compounds with improved efficacy and specificity. nih.gov Nitrogen-containing heterocycles, such as pyridine (B92270), are considered promising scaffolds in rational drug design due to their structural and chemical diversity. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For pyridine derivatives, research has shown that the type, number, and position of substituents significantly influence biological activity. nih.gov Systematic modifications of the core scaffold and its substitution patterns are key strategies to enhance the affinity and selectivity of ligands for their targets. nih.govmdpi.com

Analysis of related heterocyclic carboxamides has demonstrated that the functional activity profile of compounds can depend heavily on the substitution pattern of the heterocyclic rings. nih.gov For instance, in one study on pyrazolopyridine carboxamides, altering substituents on the pyrazole ring could switch a compound from an inverse agonist to an agonist at the CB2 receptor. nih.govmdpi.com Similarly, studies on other pyridine derivatives have found that increasing the number of methoxy (O-CH3) groups can lead to increased antiproliferative activity, as indicated by lower IC50 values. nih.gov

For the this compound scaffold, key points of modification include:

The Carboxylic Acid Group (Position 2): This group is often essential for enzymatic inhibitory activity, potentially acting as a key hydrogen bonding moiety within a target's active site. researchgate.net Esterification or amidation of this group can modulate pharmacokinetic properties and target interactions.

The Methylsulfanyl Group (Position 4): The sulfur atom's oxidation state (sulfide, sulfoxide (B87167), sulfone) can impact activity. Studies on analogous phenyl sulfanyl hydroxamates showed that sulfonyl derivatives were selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE) over matrix metalloproteinases (MMPs). nih.gov

The Pyridine Ring: Substitution at other positions (3, 5, and 6) on the pyridine ring with various functional groups (e.g., halogens, alkyls, aryls) can fine-tune the electronic and steric properties of the molecule, affecting target binding and selectivity. nih.gov

The table below summarizes SAR findings from analogous pyridine-based compounds, illustrating the impact of specific substitutions.

| Compound Series | Scaffold | Substitution/Modification | Impact on Biological Activity | Reference |

| Phenyl-pyridine-2-carboxylic acids | Pyridine | Alterations to side chain length and aryl/pyridine rings | Identification of more potent analogs as cell cycle inhibitors. | nih.gov |

| Pyrazolopyridine-6-carboxamides | Pyrazolo[4,3-b]pyridine | Substitution pattern on the pyrazole ring | Determined the functional activity profile (agonist vs. inverse agonist). | nih.govmdpi.com |

| Phenyl sulfanyl hydroxamates | Phenyl | Oxidation state of sulfur (sulfanyl, sulfinyl, sulfonyl) | Sulfonyl derivatives showed selectivity for TACE inhibition over MMPs. | nih.gov |

| General Pyridine Derivatives | Pyridine | Number of methoxy (O-CH3) groups | Increased number of OMe groups correlated with increased antiproliferative activity. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing physicochemical properties and structural descriptors, QSAR models can predict the activity of novel compounds and provide insights into the structural features that govern their function. nih.gov

For classes of compounds similar to this compound, QSAR studies have successfully identified key descriptors influencing activity. For example, a QSAR analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors highlighted the importance of atomic properties like Sanderson electronegativity and polarizability. nih.gov The model also indicated that the presence of aromatic ether functionalities and specific structural fragments, such as the number of methyl groups, were crucial for rationalizing inhibitory activity. nih.gov

Another 4D-QSAR study on pyrazole pyridine carboxylic acid derivatives used an electron conformational-genetic algorithm to identify the pharmacophore responsible for activity. nih.gov The resulting models showed good agreement with experimental data, indicating their predictive power. nih.gov Such models can guide the design of new this compound derivatives by prioritizing modifications that enhance favorable descriptors (e.g., electronegativity, specific functional groups) while minimizing unfavorable ones.

In Vitro Biochemical and Cellular Activity Investigations

To understand the therapeutic potential of this compound derivatives, their biological effects are examined through a series of in vitro assays. These tests measure the direct interaction of the compounds with molecular targets and their subsequent effects on cellular processes.

Many pyridine-based compounds exert their biological effects by inhibiting specific enzymes. Enzyme inhibition assays are therefore critical for characterizing the mechanism of action and potency of new derivatives. For example, various pyridine carboxylic acid analogs have been evaluated as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant to diabetes treatment. nih.gov

While direct evidence for tubulin polymerization inhibition by this compound is not prominent, this mechanism is a known target for other anticancer agents. Assays would typically measure the ability of a compound to interfere with the assembly of tubulin monomers into microtubules, a process essential for cell division. Other relevant enzyme targets for which pyridine derivatives have shown inhibitory activity include:

Topoisomerase II: Inhibition of this enzyme interferes with DNA replication and repair, leading to cell death. nih.gov

Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDK inhibitors can halt uncontrolled cell proliferation. nih.gov

Tumor Necrosis Factor-alpha Converting Enzyme (TACE): Inhibition of TACE is a strategy for treating inflammatory diseases. nih.gov

The table below presents inhibitory activities of various heterocyclic carboxylic acid derivatives against different enzymes.

| Compound Class | Target Enzyme | Observed Activity | Reference |

| Phenyl-pyridine-2-carboxylic acid derivatives | Not specified, acts on cell cycle | Low micromolar antiproliferative activity | nih.gov |

| Imidazacridine derivatives | Topoisomerase II | Confirmed inhibition | nih.gov |

| 4-alkynyloxy phenyl sulfonyl hydroxamates | TACE and MMPs | Selective TACE inhibition | nih.gov |

| Sitagliptin derivatives | α-amylase, α-glucosidase | Significant inhibition profiles | nih.gov |

Beyond direct enzyme inhibition, it is crucial to understand how these compounds affect whole cells. Cellular assays can reveal the downstream consequences of target engagement, such as effects on cell proliferation, survival, and death.

Cell Cycle Analysis: Uncontrolled cell cycle progression is a hallmark of cancer. Compounds that can arrest the cell cycle at specific checkpoints are valuable as potential anticancer agents. Studies on phenyl-pyridine-2-carboxylic acid derivatives have shown they can cause cell cycle arrest in mitosis. nih.gov Other related compounds have been found to induce arrest at the G0/G1 or G2/M phases in different cancer cell lines. nih.gov This arrest prevents cancer cells from dividing and can ultimately trigger cell death.

Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or cancerous cells. Many effective chemotherapeutic agents work by inducing apoptosis. Research on imidazolidin-4-one derivatives, for example, has shown they can trigger apoptosis in colorectal cancer cells through the generation of reactive oxygen species (ROS). mdpi.com This ROS production can activate the intrinsic mitochondrial pathway of apoptosis, involving the regulation of Bcl-2 family proteins and the activation of caspases. mdpi.com Similarly, phenyl-pyridine-2-carboxylic acid derivatives have been shown to induce apoptosis following mitotic arrest. nih.gov

The following table summarizes the cellular responses induced by analogous compounds in various cancer cell lines.

| Compound/Derivative | Cell Line(s) | Cellular Effect | Mechanism | Reference |

| Ro 41-4439 (phenyl-pyridine-2-carboxylic acid derivative) | Various human cancer cell lines | Cell cycle arrest in mitosis, followed by apoptosis | Not specified | nih.gov |

| LPSF/AC-05 (imidazacridine derivative) | Leukemia/Lymphoma | Cell cycle arrest at G0/G1 phase, apoptosis induction | Topoisomerase II inhibition | nih.gov |

| LPSF/AC-05 (imidazacridine derivative) | Breast Cancer (MDA-MB-231) | Cell cycle arrest at G2/M phase, apoptosis induction | Topoisomerase II inhibition | nih.gov |

| Compound 9r (imidazolidin-4-one derivative) | Colorectal Cancer (HCT116, SW620) | Apoptosis induction | ROS-dependent mitochondrial pathway, JNK pathway activation | mdpi.com |

Molecular Docking and Ligand-Target Binding Mode Analysis

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or enzyme. nih.gov This analysis is instrumental in understanding the molecular basis of a compound's activity and in guiding SAR studies. By visualizing the binding mode, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding affinity. nih.gov

For derivatives of heterocyclic carboxylic acids, docking studies have been widely used to rationalize their biological activities. For instance, docking of thiazolo[3,2-a]pyridine derivatives into the active site of α-amylase revealed favorable inhibitory properties, with specific compounds showing high binding energy. plos.org In another study, docking of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a likely target, with simulations demonstrating stable binding within the enzyme's active site. nih.gov

Analysis of the binding modes often reveals the importance of the carboxylic acid moiety in forming hydrogen bonds with key amino acid residues (e.g., Asp, Gln, His) in the active site. plos.org The pyridine ring and its substituents typically engage in hydrophobic and van der Waals interactions with nonpolar residues, further stabilizing the ligand-target complex. These computational insights are invaluable for designing next-generation derivatives with optimized interactions and, consequently, enhanced potency and selectivity. nih.gov

The table below provides examples of molecular docking studies on related compounds, highlighting the target, docking scores, and key interacting residues.

| Compound Class | Target Protein | Docking Score/Binding Energy | Key Interacting Residues | Reference | | --- | --- | --- | --- | | Thiazolo[3,2-a]pyridine derivative (4e) | α-amylase | -7.43 kcal/mol | Asp197, Asp300, His299, Gln63, Tyr62 | plos.org | | 2-aryl-quinoline-4-carboxylic acid derivatives | Leishmania major N-myristoyltransferase (LmNMT) | High docking scores | Tyr217, Phe90, Asn376, Tyr345, Leu421 | nih.gov | | Dihydropyridine (B1217469) carboxylic acid derivatives (3a, 3b) | PARP-1 | ΔG = -9.8 and -10.6 kcal/mol | Not specified | mdpi.com |

Computational Assessment of Binding Affinity and Specificity

No studies reporting the computational assessment of binding affinity and specificity for this compound derivatives were found.

Conformational Analysis of Ligand-Receptor Complexes

There are no available studies on the conformational analysis of ligand-receptor complexes involving this compound derivatives.

Elucidation of Biological Mechanisms of Action at the Molecular Level

Specific details regarding the molecular-level biological mechanisms of action for this compound derivatives have not been documented in the reviewed literature.

Table of Compounds Mentioned

Since no specific derivatives of this compound were discussed in the context of the requested outline, a table of compounds cannot be generated.

Applications in Advanced Chemical and Materials Science Research

Utilization as Building Blocks in Complex Organic Synthesis

The strategic placement of functional groups on the pyridine (B92270) ring allows 4-methylsulfanylpyridine-2-carboxylic acid to serve as a foundational molecule for constructing more complex chemical architectures. Amine and carboxylic acid building blocks are fundamental in synthesis, and novel methods to combine them expand the accessible chemical space. rsc.org

Pyridine derivatives are crucial synthons for a wide array of biologically important compounds. The parent compound, pyridine-2-carboxylic acid (P2CA), and its derivatives are recognized as effective chelating agents and versatile precursors. rsc.orgrsc.org For instance, P2CA serves as a green and efficient catalyst in the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles to regioselectively produce pyrazolo[3,4-b]quinolinones in excellent yields (84–98%). rsc.org This reaction proceeds rapidly under mild conditions, highlighting the utility of the P2CA scaffold in constructing complex heterocyclic systems. rsc.org

Similarly, derivatives of imidazo[1,2-a]pyridine-2-carboxylic acid can be synthesized and subsequently transformed into corresponding amides by coupling with amino acid derivatives. researchgate.net Pyrimidine-2-thiol has also been used as a building block in the synthesis of various fused heterocyclic systems. researchgate.net Given this precedent, this compound is a promising precursor for creating novel, functionalized heterocyclic molecules, where the methylsulfanyl group can impart specific properties to the final structure.

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Aldehydes, 1,3-cyclodiones, 5-amino-1-phenyl-pyrazoles | 10 mol% P2CA | Ethanol, 60°C, 5 min | up to 98% |

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis. While research into chiral Lewis base catalysis has been less extensive than its Lewis acid counterpart, it holds significant promise. nih.gov Pyridine-containing scaffolds are central to the design of such ligands. For example, pyridine-2,6-dicarboxamide derivatives are known to be effective chelating ligands for a variety of metal cations, including Cu, Co, Fe, Ni, and Pd. nih.gov

The structure of this compound, featuring a nitrogen atom in the pyridine ring and an adjacent carboxylic acid group, provides two key coordination sites for metal ions. This bifunctional chelation is a common feature in successful ligand design. The introduction of a methylsulfanyl group at the 4-position can influence the electronic properties and steric environment of the resulting metal complex, potentially tuning its catalytic activity and selectivity. Planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) have proven effective in several asymmetric processes, demonstrating the potential of functionalized pyridine catalysts. nih.gov Therefore, this compound is a strong candidate for development into novel chiral ligands for asymmetric catalysis.

Involvement in Coordination Chemistry and Assembly of Metal-Organic Frameworks

The construction of coordination polymers and Metal-Organic Frameworks (MOFs) is a highly active area of materials science, driven by their fascinating structures and potential applications in fields like gas storage and catalysis. nih.gov The key to designing these materials lies in the selection of organic linkers (ligands) and metal ions. nih.gov Ligands containing both N-donor and carboxylate groups are among the most widely used linkers in MOF assembly. nih.gov

Pyridine carboxylic acids and their derivatives are excellent candidates for this purpose. Research has shown that ligands like 4-(4-carboxyphenyl)-2,2,4,4-terpyridine can be used to synthesize novel 3D MOFs with metals such as Co(II), Ni(II), and Cu(II). rsc.orgresearchgate.net The combination of mixed ligands, such as a carboxylate and a bipyridine, can generate diverse and functional frameworks. researchgate.net For example, a Ni(II)-MOF synthesized with 5-sulfoisophthalic acid and 4,4'-bipyridine (B149096) showed applications in sensing and photoelectrochemical hydrogen evolution.

The compound 6-methylpyridine-2-carboxylic acid has been used to synthesize a series of metal complexes with Cr, Mn, Ni, Cu, Zn, Fe, Cd, and Co, which act as α-glucosidase inhibitors. nih.gov The bifunctional nature of this compound, possessing a pyridine nitrogen (N-donor) and a carboxylate group (O-donor), makes it an ideal ligand for constructing coordination polymers and MOFs. The sulfur atom of the methylsulfanyl group could also participate in coordination, offering a third potential binding site and enabling the formation of even more complex and functional materials. The specific geometry and electronic nature of this ligand could lead to novel network topologies and properties.

| Ligand | Metal Ion(s) | Resulting Structure/Framework | Reference |

|---|---|---|---|

| 1,4-di(1H-imidazol-4-yl)benzene and 4-methylphthalic acid | Cu(II), Co(II), Zn(II), Cd(II) | 2D and 3D Coordination Polymers | nih.gov |

| 4-(4-carboxyphenyl)-2,2,4,4-terpyridine and 1,4-benzenedicarboxylic acid | Co(II), Ni(II), Cu(II) | 3D Metal-Organic Frameworks | rsc.org |

| 6-methylpyridine-2-carboxylic acid | Cr, Mn, Ni, Hg, Cu, Zn, Fe, Cd, Co | Metal Complexes | nih.gov |

| 1,3,5-benzenetricarboxylic acid and 2,2′-bipyridine | Cu(II) | Mixed Ligand MOF | researchgate.net |

Catalytic Properties of Pyridine-2-carboxylic Acid Scaffolds

The pyridine-2-carboxylic acid (P2CA) scaffold itself possesses inherent catalytic activity. It is a bio-derived, green, and efficient organocatalyst for various organic transformations. rsc.org

One of the most notable applications is in promoting multi-component reactions. P2CA has been shown to be a highly effective catalyst for the synthesis of pyrazolo[3,4-b]quinolinones, providing excellent yields in very short reaction times under mild conditions. rsc.orgrsc.org The catalyst can also be recovered and reused for several cycles, which is a significant advantage for sustainable chemical synthesis. rsc.org Research indicates that related isomers, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid, exhibit similar catalytic efficiency. rsc.org

Furthermore, P2CA can act in concert with metal salts to form effective catalytic systems. For example, a combination of P2CA and Mn(II) catalyzes the oxidation of alkanes, alkenes, and alcohols, while P2CA with Cu(I) can catalyze N-arylation reactions. rsc.orgrsc.org This dual role as both an organocatalyst and a ligand in metal-based catalysis underscores the versatility of the pyridine-2-carboxylic acid framework. These established catalytic properties suggest that this compound could function similarly, with the methylsulfanyl group potentially modifying the catalyst's solubility, stability, or electronic properties to enhance its performance in specific applications.

Q & A

Q. What are the common synthetic routes for 4-methylsulfanylpyridine-2-carboxylic Acid, and what catalysts are typically employed?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of aldehyde precursors with aminopyridine derivatives, followed by cyclization and functional group modifications. For example:

Condensation : Reacting 4-methylsulfanylbenzaldehyde with 2-aminopyridine under basic conditions.

Cyclization : Using catalysts like palladium (Pd) or copper (Cu) complexes to facilitate heterocycle formation.

Oxidation : Carboxylic acid formation via oxidation of a methyl or hydroxymethyl group using agents like KMnO₄ or RuO₄.

Solvents such as dimethylformamide (DMF) or toluene are often employed, with reaction temperatures ranging from 80–120°C .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and molecular structure.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>98% purity threshold is standard).

- Infrared Spectroscopy (IR) : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- X-ray Crystallography : For definitive structural elucidation, especially when resolving stereochemical ambiguities .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents or toxic intermediates.

- Waste Disposal : Segregate chemical waste and collaborate with certified hazardous waste management services for neutralization and disposal .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound synthesis?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Testing Pd/Cu ratios or alternative catalysts (e.g., Fe³⁺) to enhance cyclization efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene may reduce side reactions.

- Temperature Control : Gradual heating (e.g., 90°C for 12 hours) to balance reaction rate and byproduct formation.

- In-line Monitoring : Use LC-MS or TLC to track reaction progress and terminate at optimal conversion points .

Q. What strategies are effective in resolving contradictions between experimental and computational data during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with Density Functional Theory (DFT)-calculated spectra to identify discrepancies.

- Hirshfeld Surface Analysis : Evaluate non-covalent interactions (e.g., hydrogen bonds) in crystallographic data to refine computational models.

- Multi-Technique Approach : Combine X-ray diffraction, mass spectrometry, and elemental analysis to resolve ambiguities in functional group assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodological Answer :

- Antimicrobial Screening : Use agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC (Minimum Inhibitory Concentration).

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and IC₅₀ values.

- Enzyme Inhibition Studies : Test inhibition of target enzymes (e.g., kinases, proteases) via fluorometric or colorimetric assays .

Q. How should researchers address discrepancies in purity assessments using HPLC and mass spectrometry?

- Methodological Answer :

- Orthogonal Methods : Confirm purity via complementary techniques (e.g., TLC for non-polar impurities, elemental analysis for C/H/N/S content).

- Column Recalibration : Use HPLC columns with different stationary phases (C18 vs. phenyl-hexyl) to detect co-eluting contaminants.

- High-Resolution MS (HRMS) : Identify trace impurities by matching observed m/z values with predicted adducts or degradation products .

Data Contradiction and Analysis

Q. How can researchers reconcile conflicting spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodological Answer :

- Solvent Effects : Account for solvent-induced shifts in NMR by comparing experimental data with simulations in the same solvent (e.g., DMSO-d₆).

- Dynamic Effects : Consider tautomerization or rotameric equilibria that may cause signal splitting. Variable-temperature NMR can stabilize conformers for clearer analysis.

- DFT Refinement : Adjust computational models to include implicit solvent effects or relativistic corrections for heavy atoms (e.g., sulfur) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.